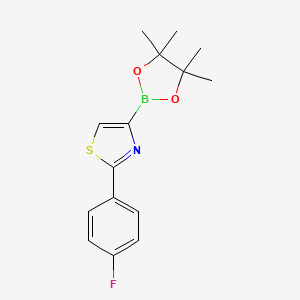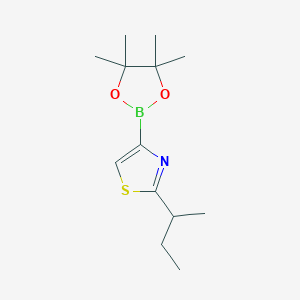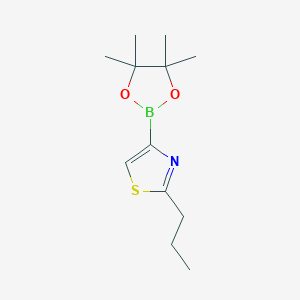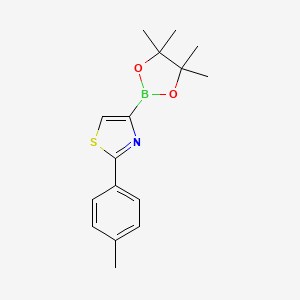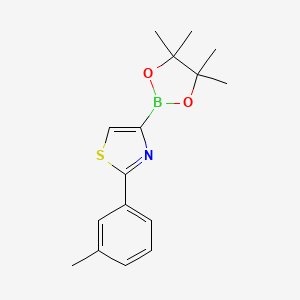
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester (2-OTBP) is a novel organic compound that has been studied for its potential applications in the scientific field. It is a boronic ester of 2-oxopyrrolidine-1-thiazole-4-boronic acid, and it is a versatile compound with a wide range of applications. It is a valuable compound for research and development of new products and processes.
Aplicaciones Científicas De Investigación
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential applications in the scientific field. It has been used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and other materials. It has also been used as a catalyst in the synthesis of a variety of compounds, including polymers and pharmaceuticals. Additionally, this compound has been studied for its potential applications in the field of biochemistry and molecular biology, where it has been used to study enzyme-catalyzed reactions, protein-protein interactions, and the structure and function of proteins.
Mecanismo De Acción
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester that has been studied for its potential applications in the scientific field. It is thought to act as a Lewis acid, which is a type of chemical compound that can accept electrons from a donor molecule. This ability of this compound to accept electrons from donor molecules is thought to be responsible for its various applications in the scientific field.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, this compound has been found to inhibit the activity of certain proteins, including those involved in the regulation of gene expression. Finally, this compound has been found to have an effect on the activity of certain hormones, such as insulin, which can affect the metabolism of glucose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound that is not easily degraded by heat or light. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, this compound has several limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester in the scientific field. It could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of a variety of compounds, including polymers and pharmaceuticals. Furthermore, it could be used to study the structure and function of proteins, as well as the regulation of gene expression. Finally, it could be used to study the effects of hormones, such as insulin, on the metabolism of glucose.
Métodos De Síntesis
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods, including the direct synthesis of the boronic ester, the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with pinacol and the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with a pinacol ester. The direct synthesis of the boronic ester is the most common method and involves the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with pinacol in a solvent such as dichloromethane. The reaction is typically conducted at room temperature and requires a catalyst such as anhydrous sodium carbonate.
Propiedades
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3S/c1-12(2)13(3,4)19-14(18-12)9-8-20-11(15-9)16-7-5-6-10(16)17/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVOHZLFFLVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

